(Z)-1,2-difluoro-1-iodoethene
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Overview
Description
(Z)-1,2-Difluoro-1-iodoethene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,2-difluoro-1-iodoethene typically involves the halogenation of ethene derivatives. One common method is the addition of iodine fluoride (IF) to ethene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (Z)-1,2-Difluoro-1-iodoethene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form difluoroacetaldehyde or reduced to form difluoroethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of difluoroethanol, difluoroethylamine, or difluoroethylthiol.
Addition: Formation of 1,2-dibromo-1,2-difluoroethane.
Oxidation: Formation of difluoroacetaldehyde.
Reduction: Formation of difluoroethane.
Scientific Research Applications
Chemistry: (Z)-1,2-Difluoro-1-iodoethene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: The compound’s fluorinated nature makes it a candidate for the development of radiolabeled tracers for positron emission tomography (PET) imaging. Its derivatives may also exhibit biological activity, making it a potential lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (Z)-1,2-difluoro-1-iodoethene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom is displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The presence of fluorine atoms can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation in biological systems.
Comparison with Similar Compounds
(E)-1,2-Difluoro-1-iodoethene: The trans isomer of the compound, differing in the spatial arrangement of the fluorine and iodine atoms.
1,2-Difluoroethene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Iodo-2-fluoroethene: Contains only one fluorine atom, affecting its chemical properties.
Uniqueness: (Z)-1,2-Difluoro-1-iodoethene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and iodine atoms provides a combination of properties such as high electronegativity and large atomic radius, making it a versatile compound in various chemical transformations and applications.
Properties
Molecular Formula |
C2HF2I |
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Molecular Weight |
189.93 g/mol |
IUPAC Name |
(Z)-1,2-difluoro-1-iodoethene |
InChI |
InChI=1S/C2HF2I/c3-1-2(4)5/h1H/b2-1- |
InChI Key |
FEJGXYOLCAYRJW-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/F)\I)\F |
Canonical SMILES |
C(=C(F)I)F |
Origin of Product |
United States |
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